(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Description
Nomenclature and Classification of 3'-Sialyllactosamine
3'-Sialyllactosamine belongs to the family of sialylated oligosaccharides and is formally classified as a member of neuraminic acids. The compound's systematic chemical name is (2S,4S,5R)-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. This complex nomenclature reflects the intricate stereochemical configuration that defines the compound's three-dimensional structure and subsequent biological activity.
The classification of 3'-Sialyllactosamine as a sialylated oligosaccharide places it within a broader category of carbohydrates that feature terminal sialic acid residues. More specifically, this compound represents a trisaccharide composed of three monosaccharide units linked through specific glycosidic bonds. The structural organization consists of a lactosamine core structure, which itself comprises galactose and N-acetylglucosamine units, with a sialic acid residue attached at the 3' position of the galactose component. This positional specificity is crucial for the compound's biological recognition properties and distinguishes it from other sialylated lactosamine derivatives.
The compound's molecular formula C₂₃H₄₀N₂O₁₈ reflects its substantial molecular complexity, with a molecular weight of 632.6 grams per mole. This relatively large molecular size for an oligosaccharide contributes to its capacity for multiple intermolecular interactions and its role as a recognition element in various biological systems. The presence of multiple hydroxyl groups, an acetamido function, and a carboxylic acid group provides numerous sites for hydrogen bonding and electrostatic interactions.
From a taxonomic perspective within carbohydrate chemistry, 3'-Sialyllactosamine is classified as an N-acylneuraminic acid derivative. This classification emphasizes the presence of the N-acetyl group attached to the neuraminic acid backbone, which is a characteristic feature of the most common sialic acids found in human tissues. The compound's structure exemplifies the general architecture of human milk oligosaccharides, which typically feature complex branching patterns and terminal sialic acid residues that contribute to their biological activities.
| Chemical Classification | Category |
|---|---|
| Primary Class | Sialylated Oligosaccharide |
| Subclass | N-acylneuraminic Acid Derivative |
| Structural Type | Trisaccharide |
| Core Structure | Lactosamine |
| Terminal Modification | 3'-Sialic Acid Linkage |
Historical Context and Discovery
The discovery and characterization of 3'-Sialyllactosamine emerged from the broader historical development of human milk oligosaccharide research, which began in the late 19th century with fundamental observations about the health benefits of breastfeeding. The initial recognition of unique carbohydrates in human milk dates back to 1888 when Eschbach noted that human milk contained "a different type of lactose" compared to bovine milk. This early observation laid the groundwork for subsequent investigations that would eventually lead to the identification of specific oligosaccharides including 3'-Sialyllactosamine.
The systematic study of human milk oligosaccharides gained momentum in the early 1930s through the work of Polonowski and Lespagnol, who characterized the carbohydrate fraction they termed "gynolactose". Their research revealed that this fraction contained nitrogen and hexosamines and consisted of various components, setting the stage for more detailed structural elucidation. The introduction of two-dimensional paper chromatography by Polonowski and Montreuil in 1954 represented a crucial methodological advancement that enabled the separation of individual oligosaccharides from the complex mixture found in human milk.
A pivotal moment in the field occurred through the collaboration between chemist Richard Kuhn and pediatrician Paul György, building upon earlier work by Schönfeld in 1926 who had reported a growth-promoting factor for Lactobacillus bifidus in human milk whey. This collaboration successfully confirmed that the "bifidus factor" consisted of oligosaccharides, establishing a direct connection between the chemical composition of human milk and its biological effects. During the 1950s, Kuhn and his colleagues, including Bär, Gaue, and Brossmer, focused extensively on the identification and characterization of oligosaccharides in human milk, leading to numerous structural elucidations using advanced techniques for that era.
The specific identification of 3'-Sialyllactosamine as a distinct entity within the human milk oligosaccharide family required the development of sophisticated analytical methods capable of distinguishing between positional isomers of sialylated compounds. The compound was recognized as part of the broader category of sialyllactosamine derivatives that differ in the position of sialic acid attachment to the lactosamine core. Research by Kobata and colleagues in the 1960s and 1970s developed fingerprinting methods using gel filtration and paper chromatography that could identify multiple oligosaccharides simultaneously, contributing to the systematic cataloging of human milk oligosaccharides including 3'-Sialyllactosamine.
The understanding of 3'-Sialyllactosamine's biological significance expanded significantly with advances in glycobiology during the latter half of the 20th century. Research revealed that the specific positioning of the sialic acid residue at the 3' position of galactose conferred distinct biological properties compared to other sialylated oligosaccharides. This positional specificity became particularly important in understanding pathogen-host interactions, as different viruses and bacteria showed preferences for specific sialylated structures.
General Significance in Glycobiology
3'-Sialyllactosamine occupies a central position in glycobiology due to its multifaceted roles in cellular recognition, signaling pathways, and host-pathogen interactions. The compound exemplifies the principle that oligosaccharide structure directly correlates with biological function, as its specific configuration enables recognition by distinct sets of proteins, pathogens, and cellular receptors. Within the broader context of glycobiology, 3'-Sialyllactosamine serves as a paradigmatic example of how terminal sialic acid residues influence the biological properties of glycoconjugates.
The significance of 3'-Sialyllactosamine in cellular communication stems from its role as a recognition element on cell surface glycoproteins and glycolipids. The compound's structure allows it to participate in cell-cell recognition events that are fundamental to tissue organization, immune surveillance, and developmental processes. The negative charge imparted by the sialic acid moiety influences electrostatic interactions with proteins and other biomolecules, while the specific spatial arrangement of hydroxyl groups and other functional elements provides the molecular basis for selective recognition events.
In the context of immune system function, 3'-Sialyllactosamine contributes to the modulation of inflammatory responses and plays important roles in immune cell activation and regulation. The compound's presence on glycoproteins can influence the binding of lectins and other carbohydrate-binding proteins that mediate immune recognition events. Research has demonstrated that alterations in sialylation patterns, including changes in the expression of 3'-Sialyllactosamine-containing structures, are associated with various disease states and developmental stages.
The compound's significance extends to pathogen recognition and host defense mechanisms. Many pathogenic organisms have evolved to recognize specific sialylated oligosaccharides as attachment sites or entry receptors, making 3'-Sialyllactosamine a critical component of the molecular interface between hosts and pathogens. Studies of influenza virus binding have revealed that different viral strains show distinct preferences for α2,3-linked versus α2,6-linked sialylated structures, with 3'-Sialyllactosamine representing the α2,3-linked configuration. This specificity has important implications for understanding zoonotic transmission and the adaptation of viruses to different host species.
The biological significance of 3'-Sialyllactosamine is further underscored by its abundance in human milk, where it contributes to the protective effects observed in breastfed infants. Human milk oligosaccharides, including 3'-Sialyllactosamine, function as prebiotics that selectively promote the growth of beneficial bacteria while inhibiting pathogenic organisms. The compound's ability to serve as a decoy receptor, binding to pathogens and preventing their attachment to intestinal epithelial cells, represents an important mechanism of passive immunity transferred from mother to infant.
| Biological Function | Mechanism | Physiological Significance |
|---|---|---|
| Cell Recognition | Lectin Binding | Tissue Organization |
| Pathogen Interaction | Viral Attachment | Host Defense |
| Immune Modulation | Inflammatory Response | Disease Prevention |
| Prebiotic Activity | Bacterial Selection | Infant Health |
Relation to Sialic Acid Family
3'-Sialyllactosamine's relationship to the broader sialic acid family illustrates the evolutionary conservation and functional importance of these nine-carbon sugars in biological systems. Sialic acids represent a class of alpha-keto acid sugars with a nine-carbon backbone, with the term "sialic acid" first introduced by Swedish biochemist Gunnar Blix in 1952. The most common member of this family, N-acetylneuraminic acid, serves as the terminal residue in 3'-Sialyllactosamine and provides many of its characteristic biological properties.
The sialic acid component of 3'-Sialyllactosamine shares fundamental structural features with more than 50 known variants of sialic acids, all derived from neuraminic acid through various substitutions of amino or hydroxyl groups. In the case of 3'-Sialyllactosamine, the sialic acid bears an N-acetyl group, classifying it as an N-acetylneuraminic acid derivative. This acetylation pattern is the predominant form found in human tissues and distinguishes human sialic acids from those found in other species that may contain different modifications such as N-glycolyl groups.
The positioning of the sialic acid residue in 3'-Sialyllactosamine through an α2,3-linkage to galactose represents one of the two major linkage patterns observed in mammalian sialoglycans, the other being α2,6-linkages found in compounds such as 6-Sialyllactosamine. This linkage specificity has profound biological implications, as different proteins, pathogens, and enzymes show distinct preferences for α2,3- versus α2,6-linked sialic acids. The α2,3-linkage in 3'-Sialyllactosamine is particularly significant in the context of avian influenza virus recognition, as these viruses preferentially bind to α2,3-sialylated structures.
Within the mammalian sialic acid family, 3'-Sialyllactosamine exemplifies the principle that sialic acids rarely appear free in nature but are typically found as terminal components of complex oligosaccharides. The compound demonstrates how sialic acids occupy nonreducing positions of complex carbohydrates on both external and internal membrane areas, where they are highly exposed and develop important functions. This terminal positioning allows sialic acids to serve as the initial point of contact between cells and their environment, mediating various recognition events.
The evolutionary significance of the sialic acid family is highlighted by the presence of related compounds across diverse species, from mammals to bacteria and archaea. Recent research has revealed that sialic acids can be considered as a subset of a more ancient family of nine-carbon backbone monosaccharides called nonulosonic acids, which are found in prokaryotes as well as eukaryotes. This evolutionary perspective emphasizes the fundamental importance of the sialic acid motif present in 3'-Sialyllactosamine for biological recognition and cellular function.
The relationship between 3'-Sialyllactosamine and other members of the sialic acid family also extends to metabolic pathways and enzymatic processes. The compound serves as a substrate for various sialidases and transferases that modify sialylation patterns in response to developmental, physiological, or pathological stimuli. Understanding these enzymatic relationships provides insights into how cells regulate the expression of 3'-Sialyllactosamine and related structures in response to changing biological conditions.
Common Synonyms and Identifiers
The nomenclature and identification of 3'-Sialyllactosamine encompasses a variety of synonyms and chemical identifiers that reflect different naming conventions and database systems used in the scientific literature. The compound is most commonly referred to as 3'-Sialyllactosamine, but is also frequently designated as 3'-SLN in abbreviated form, though the full name usage is preferred in formal scientific contexts. Alternative names include 3-Sialyllactosamine, which represents a simplified version of the positional designation.
The systematic IUPAC nomenclature provides the most comprehensive chemical description: (2S,4S,5R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. This systematic name explicitly defines the stereochemical configuration at each chiral center and provides unambiguous identification of the compound's structure.
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O18/c1-7(30)25-13-9(31)2-23(22(38)39,42-19(13)15(35)10(32)4-27)43-20-16(36)12(6-29)40-21(17(20)37)41-18(11(33)5-28)14(34)8(24)3-26/h3,8-21,27-29,31-37H,2,4-6,24H2,1H3,(H,25,30)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNYTWMAUAKMA-FHHHURIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)N)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925429 | |
| Record name | 3'-Sialyl-N-acetyllactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126151-66-4 | |
| Record name | 3′-Sialyllactosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126151-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Sialyl-N-acetyllactosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple hydroxyl groups and amino functionalities. This complexity suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The stereochemistry indicated by the (S) and (R) designations implies specific spatial arrangements that may influence its biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₁₄ |
| Molecular Weight | 421.49 g/mol |
| Functional Groups | Amido, Hydroxy, Carboxylic Acid |
| Stereochemistry | Multiple chiral centers (S and R configurations) |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Study: Inhibition of Bacterial Growth
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, suggesting a strong antimicrobial effect.
Immunomodulatory Effects
Immunomodulatory properties have also been observed in compounds with similar structures. The acetamido group may enhance interactions with immune cells, potentially modulating the immune response.
Research Findings
In vitro assays have shown that compounds similar to our target can stimulate macrophage activity and enhance cytokine production. A notable study demonstrated that a related compound increased interleukin-6 (IL-6) production by 150% in cultured macrophages .
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure may confer antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in biological systems.
Experimental Evidence
Research has indicated that compounds with similar hydroxyl-rich structures exhibit significant antioxidant activity. For example, one study found that such compounds reduced oxidative stress markers by up to 70% in cellular models .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The structural features may allow for binding to active sites of enzymes involved in bacterial metabolism or immune response.
- Receptor Interaction : Potential interactions with cell surface receptors could modulate signaling pathways related to inflammation and immunity.
- Cell Membrane Disruption : The amphipathic nature of the compound might disrupt bacterial membranes leading to cell lysis.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites of metabolic enzymes |
| Receptor Interaction | Modulating signaling pathways |
| Membrane Disruption | Causing lysis in bacterial cells |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Compounds similar to this structure have been investigated for their effectiveness against various bacterial strains. Specifically, the acetamido group is known to enhance the bioactivity of glycosides and can improve the efficacy of antibiotics by acting synergistically with them.
Antiviral Properties
The structure's ability to mimic natural substrates makes it a candidate for antiviral drug development. Studies have shown that similar compounds can inhibit viral replication by interfering with the glycosylation processes essential for viral entry into host cells.
Cancer Treatment
The compound's structural features suggest potential applications in cancer therapy. Certain derivatives have been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The hydroxymethyl and acetamido groups may play critical roles in these biological activities.
Biochemical Research
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may serve as an inhibitor of glycosidases or other carbohydrate-modifying enzymes. Such inhibition can be useful in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Glycobiology
In glycobiology research, this compound can serve as a model substrate to understand glycan interactions and functions. Its complex structure allows researchers to explore how modifications affect glycan binding and recognition processes.
Agricultural Applications
Pesticide Development
The antimicrobial properties of this compound suggest potential use in developing new agricultural pesticides or fungicides. Its ability to disrupt microbial growth could be harnessed to protect crops from fungal infections or bacterial diseases.
Plant Growth Regulation
Research into similar compounds has revealed their potential as plant growth regulators. By modulating plant hormone activity or enhancing stress resistance in plants, these compounds could improve crop yields and resilience.
Food Industry Applications
Preservatives
Given its antimicrobial properties, this compound may be explored as a natural preservative in food products. Its effectiveness against spoilage organisms can contribute to extending shelf life while maintaining food safety.
Nutritional Supplements
The compound's bioactive properties could lead to its incorporation into dietary supplements aimed at enhancing health benefits related to immune support or metabolic health.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Similarity and Core Scaffolds
The compound shares structural motifs with glycosides and glycoconjugates, particularly those containing acetamido-substituted oxane rings. For example:
- CHEBI: [related compound] : Features a nearly identical Murcko scaffold (core oxane framework) but differs in sulfation patterns and hydroxyl group positions .
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrating the importance of acetamido and hydroxyl groups in bioactivity .
Table 1: Structural Comparison
*Tanimoto coefficients calculated using Morgan fingerprints (radius = 2, 2048 bits) .
Physicochemical Properties
The compound’s molecular weight (~800–900 g/mol) and high hydrogen bond donor/acceptor counts (15–20) align with natural products in the ChEMBL database, which are often larger and more polar than synthetic drugs . Key comparisons:
- LogP : Estimated at −2.5 to −1.5 due to extensive hydroxylation, contrasting with less polar analogs like ZINC00027361 (LogP = 1.2), a kinase inhibitor .
- Rotatable bonds: Limited (<10), suggesting conformational rigidity compared to flexible peptides or aliphatic chains .
Table 2: Physicochemical Properties
| Property | Target Compound | CHEBI Analog | ZINC00027361 |
|---|---|---|---|
| Molecular Weight (g/mol) | 820–860 | 780–800 | 420 |
| LogP | −2.5 to −1.5 | −3.0 | 1.2 |
| Hydrogen Bond Donors | 18 | 16 | 4 |
Pharmacokinetics and ADME Profiles
The compound’s high hydrophilicity limits blood-brain barrier penetration but improves aqueous solubility (>10 mg/mL). Comparatively, less polar analogs like marine brominated alkaloids exhibit better membrane permeability but lower solubility (<2 mg/mL) . Metabolic stability studies predict moderate hepatic clearance due to glucuronidation of hydroxyl groups .
Computational and Spectral Comparisons
- Molecular Networking : MS/MS fragmentation patterns yield a cosine score of 0.85–0.92 with sulfated glycoconjugates, confirming structural relatedness .
- Force Field Optimization : The Universal Force Field (UFF) predicts lower conformational energy (−420 kcal/mol) than AMBER or CHARMM, suggesting stable binding poses .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodological strategies are employed to address them?
- Answer: Synthesis involves multi-step regioselective glycosylation and protection/deprotection strategies. Critical steps include:
- Protecting groups: Use of acetyl or benzyl groups to shield hydroxyl and amino groups during glycosidic bond formation .
- Coupling conditions: Optimize reaction temperatures (0–25°C) and catalysts (e.g., silver triflate) for stereochemical control .
- Purification: High-performance liquid chromatography (HPLC) or size-exclusion chromatography to isolate intermediates .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s stereochemistry and functional groups?
- Answer:
- Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and glycosidic linkages .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography: To resolve ambiguous stereocenters in crystalline derivatives .
Q. How can researchers screen for potential biological activities of this compound?
- Answer:
- Antimicrobial assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer screening: Cell viability assays (MTT, SRB) on cancer cell lines, with dose-response analysis .
- Enzyme inhibition studies: Kinetic assays (e.g., fluorescence-based) targeting glycosidases or proteases linked to diseases .
Advanced Research Questions
Q. What computational methods are recommended to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer:
- Molecular docking (AutoDock, Schrödinger): Simulate binding poses with target proteins (e.g., glycosyltransferases) using force fields like AMBER .
- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., 100 ns trajectories) .
- Free-energy calculations (MM/PBSA): Quantify binding affinities and identify key residue interactions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Answer:
- Standardize assay conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Orthogonal assays: Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Impurity profiling: Use LC-MS to verify compound purity (>95%) and rule out artifacts from degradation/byproducts .
Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Answer:
- Forced degradation studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC stability analysis .
- Thermogravimetric analysis (TGA): Assess thermal decomposition profiles (25–300°C) .
- Simulated biological fluids: Incubate in phosphate-buffered saline (PBS) or serum to monitor hydrolysis/metabolism .
Q. How can advanced synthetic biology approaches (e.g., enzymatic cascades) improve the compound’s yield or selectivity?
- Answer:
- Glycosyltransferase engineering: Use directed evolution to optimize enzyme specificity for glycosidic bond formation .
- Metabolic pathway design: Co-express biosynthetic genes in microbial hosts (e.g., E. coli) for one-pot synthesis .
- AI-driven optimization: Train machine learning models on reaction databases to predict optimal solvent/catalyst combinations .
Methodological Considerations
- Data Reproducibility: Maintain detailed reaction logs (e.g., via ELN systems) and share raw spectral data (NMR, MS) in public repositories .
- Ethical Compliance: Adhere to institutional biosafety protocols for handling bioactive compounds (e.g., PPE, waste disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
